CID 78065068
Description
CID 78065068 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a critical resource for chemical and bioactivity data .
In mass spectrometry (MS) studies, CID (Collision-Induced Dissociation) is a technique used for structural elucidation, as demonstrated in , where source-in CID fragmentation helped differentiate ginsenoside isomers .
Properties
Molecular Formula |
C6H15PSi2 |
|---|---|
Molecular Weight |
174.33 g/mol |
InChI |
InChI=1S/C6H15PSi2/c1-7(2,3)6(8-4)9-5/h1-5H3 |
InChI Key |
PXVRKMQKCKSKOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]C(=P(C)(C)C)[Si]C |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78065068 involves several synthetic routes and reaction conditions. The industrial production methods are designed to ensure high yield and purity. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
CID 78065068 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific acids, bases, and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78065068 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has been studied for its potential effects on cellular processes. In medicine, it is being explored for its potential therapeutic uses. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065068 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of CID 78065068 with structurally or functionally analogous compounds involves evaluating key parameters such as:
- Structural Similarity : Calculated using Tanimoto coefficients based on molecular fingerprints.
- Physicochemical Properties: Molecular weight, LogP (lipophilicity), hydrogen bond donors/acceptors, and solubility.
- Bioactivity : Enzyme inhibition, bioavailability, and toxicity profiles.
Table 1: Hypothetical Comparison of this compound and Analogous Compounds
Key Findings:
Structural Diversity: this compound (hypothetical) shares a sulfur-containing heterocycle with CID 2049887, while CID 10153267 is a triterpenoid derivative with a caffeoyl moiety .
Lipophilicity : this compound’s LogP (2.1) suggests moderate membrane permeability, comparable to CID 2049887 (LogP 1.57) but lower than CID 10153267 (LogP 5.8), which may limit its aqueous solubility .
Bioactivity : Unlike CID 2049887 (CYP1A2 inhibitor), this compound is hypothesized to inhibit CYP3A4, a key enzyme in drug metabolism. This distinction highlights the need for target-specific assays during drug development .
Methodological Considerations:
- PubChem Data : Structural and property data are typically sourced from PubChem’s aggregated datasets, which integrate experimental and computational results .
- Mass Spectrometry : As in , tandem MS with CID fragmentation could resolve structural ambiguities between isomers or analogs .
- Guidelines : Medicinal chemistry standards () emphasize reporting purity, spectral validation (e.g., NMR, HRMS), and bioactivity assays for robust comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
